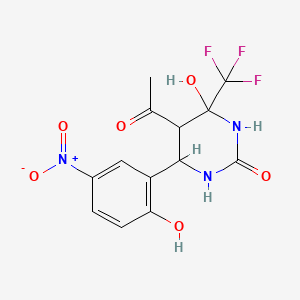

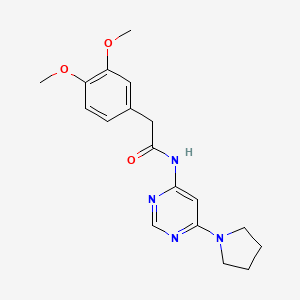

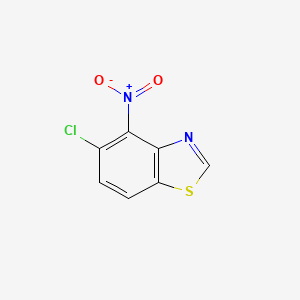

![molecular formula C17H16N4O2S B2608301 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide CAS No. 861206-84-0](/img/structure/B2608301.png)

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzoxazoles, which are part of the compound’s structure, can be achieved through various methods. One such method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of this compound includes a benzisoxazole ring attached to an acetyl group, which is further linked to a hydrazinecarbothioamide group .Chemical Reactions Analysis

The reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases are described in the literature . The esters having electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF .科学的研究の応用

Antibacterial Activity

Studies on substituted oxadiazole derivatives, including compounds structurally related to 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide, have demonstrated significant antibacterial activity. These compounds have been synthesized and screened against both Gram-positive and Gram-negative bacteria, showing potent antibacterial properties with some compounds exhibiting minimal inhibitory concentration (MIC) values as low as 0.9375 µg/mL, indicating their efficacy in inhibiting bacterial growth (Kaur et al., 2011).

Heterocyclic Chemistry

The reactivity of hydrazinecarbothioamides has been explored in the synthesis of various heterocyclic rings, such as 1H-pyrazole-1-carbothioamides, 1H-pyrazole-4-carbonitriles, and 1,2,4-triazole-5(4H)-thiones. These reactions afford compounds with diverse biological activities and potential applications in medicinal chemistry (Aly et al., 2018).

Aldose Reductase Inhibitory Effect

Some derivatives of hydrazinecarbothioamide have been evaluated for their aldose reductase (AR) inhibitory effect. Aldose reductase is an enzyme implicated in diabetic complications, making these compounds potential candidates for managing or treating diabetes-related disorders. Among the synthesized compounds, certain derivatives exhibited notable AR inhibitory activity, suggesting their utility in further pharmacological studies (Güzeldemirci et al., 2018).

Anticonvulsant Agents

Research into benzothiazole derivatives containing hydrazinecarbothioamide moieties has unveiled promising anticonvulsant properties. These compounds have been synthesized, characterized, and evaluated in vivo for their anticonvulsant efficacy, with some derivatives showing significant potential as lead compounds for the development of new anticonvulsant medications (Amir et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)18-17(24)20-19-16(22)10-14-13-4-2-3-5-15(13)23-21-14/h2-9H,10H2,1H3,(H,19,22)(H2,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYGLADLYAAUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

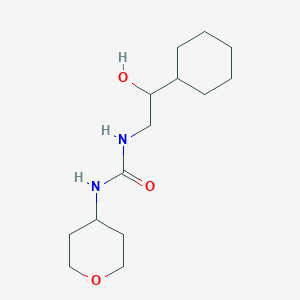

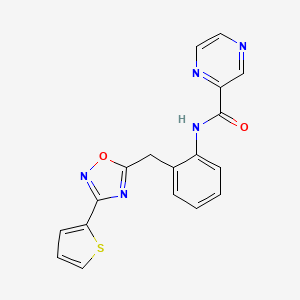

![[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone](/img/structure/B2608223.png)

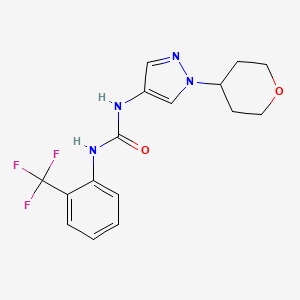

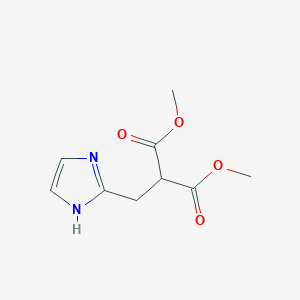

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2608224.png)

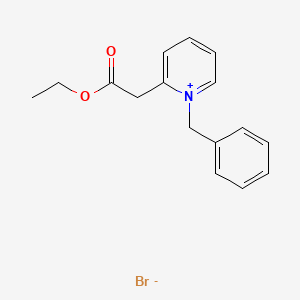

![4-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2608225.png)

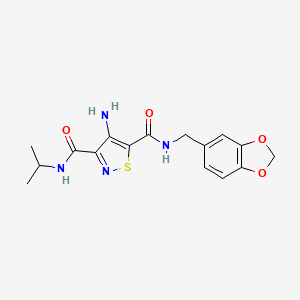

![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)